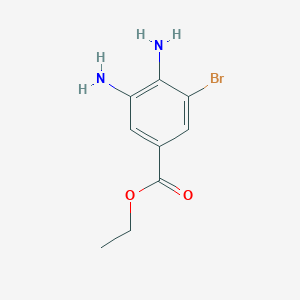

Ethyl 3,4-diamino-5-bromobenzoate

Description

Significance of Ester and Amine Functionalities in Aromatic Systems

The ester and amine functional groups impart distinct electronic and reactive properties to an aromatic system. Aromatic esters, such as ethyl benzoate (B1203000), are generally stable and serve as valuable precursors and intermediates. Current time information in Pasuruan, ID. The ester group is electron-withdrawing, influencing the reactivity of the aromatic ring towards electrophilic substitution. Current time information in Pasuruan, ID.

Strategic Role of Halogen Substitution in Aromatic Chemistry

The introduction of a halogen atom onto an aromatic ring is a key strategic element in multi-step synthesis. Halogenation, typically an electrophilic aromatic substitution, fundamentally alters the molecule's reactivity. While halogens are deactivating towards further electrophilic substitution due to their inductive electron-withdrawing effect, they act as ortho-, para-directors for incoming electrophiles.

Crucially, the carbon-halogen bond, such as the C-Br bond in Ethyl 3,4-diamino-5-bromobenzoate, serves as a versatile synthetic "handle." It is an active site for numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Overview of Research Directions and Scope for Ethyl 3,4-diamino-5-bromobenzoate

While specific, in-depth research publications focusing solely on Ethyl 3,4-diamino-5-bromobenzoate are not extensively documented in widely available literature, its structure points toward several clear and promising research applications. It is primarily regarded as a high-value intermediate or building block for more complex molecules. The research scope for this compound is defined by the reactivity of its three distinct functional regions: the o-phenylenediamine (B120857) unit, the bromo substituent, and the ethyl ester group.

Key research directions include:

Synthesis of Fused Heterocycles: The vicinal diamines are primed for condensation reactions with a range of dielectrophiles to form stable, five- or six-membered heterocyclic rings fused to the benzene (B151609) core.

Post-Functionalization via Cross-Coupling: The bromine atom allows for the introduction of diverse substituents onto the aromatic ring, expanding the molecular complexity and diversity of the resulting compounds.

Development of High-Performance Polymers: The diamine and ester functionalities can be leveraged in polymerization reactions to create novel polyamides, polyimides, or polybenzimidazoles with potentially enhanced thermal stability and mechanical properties due to the bromine atom.

Detailed Research Findings and Synthetic Potential

Given its classification as a synthetic building block, the value of Ethyl 3,4-diamino-5-bromobenzoate lies in its utility in constructing larger, more complex molecules. The following sections detail the expected reactivity and established synthetic pathways for which this compound is an ideal starting material.

Chemical and Physical Properties

The fundamental properties of Ethyl 3,4-diamino-5-bromobenzoate are summarized below. This data is compiled from chemical supplier catalogs and databases.

| Property | Value |

| CAS Number | 1423037-41-5 |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Solid (form not specified) |

| Purity | Typically ≥98% |

Spectroscopic and Computational Data

While a full experimental analysis is not publicly available, computational and standard spectroscopic data points provide insight into the molecule's structure.

| Data Type | Identifier / Value |

| InChI Key | QAQXPVWOWDLLFT-UHFFFAOYSA-N |

| SMILES | O=C(OCC)C1=CC(Br)=C(N)C(N)=C1 |

| Topological Polar Surface Area (TPSA) | 78.34 Ų |

| logP (calculated) | 1.7902 |

Potential Applications in Heterocyclic Synthesis

The o-phenylenediamine core of Ethyl 3,4-diamino-5-bromobenzoate is a well-established precursor for a variety of important heterocyclic systems.

Benzimidazole (B57391) Formation: Reaction with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions would lead to the formation of 2-substituted-6-bromo-7-carboethoxybenzimidazoles. The choice of the aldehyde or carboxylic acid directly determines the nature of the substituent at the 2-position of the benzimidazole ring.

Quinoxaline (B1680401) Synthesis: Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would yield substituted quinoxalines. These heterocycles are prevalent in pharmacologically active compounds. The reaction of an o-phenylenediamine with glyoxal is a standard method for producing the quinoxaline core.

Other Heterocycles: Reactions with other reagents like carbon disulfide could produce the corresponding benzimidazole-2-thione, a valuable synthetic intermediate in its own right.

Reactivity in Cross-Coupling and Polymerization

The presence of the bromine atom and the diamine functionalities opens avenues for cross-coupling and polymerization reactions.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions would allow for the attachment of aryl, heteroaryl, amino, or alkynyl groups at the 5-position, dramatically increasing the structural diversity of the products.

Polymer Synthesis: As a diamine monomer, Ethyl 3,4-diamino-5-bromobenzoate could be used in polycondensation reactions. For instance, reaction with diacyl chlorides would produce polyamides, while reaction with dianhydrides would yield polyimides. The resulting polymers would feature a pendant bromo group, which could be used for subsequent modification of the polymer's properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-diamino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQXPVWOWDLLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3,4 Diamino 5 Bromobenzoate

Precursor Synthesis and Strategic Functional Group Interconversions

The synthesis of Ethyl 3,4-diamino-5-bromobenzoate relies heavily on the strategic installation of substituents onto the benzene (B151609) ring. This involves carefully planned sequences of reactions, including regioselective bromination, reduction of nitro groups, and esterification.

Regioselective Bromination of Benzoate (B1203000) and Aminobenzoate Substrates

The introduction of a bromine atom at a specific position on the benzoate or aminobenzoate skeleton is a critical step in the synthesis of the target molecule. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the ring. nih.gov

A common strategy involves the bromination of a precursor such as ethyl 4-amino-3-nitrobenzoate. In this substrate, the amino group is a strongly activating ortho-, para-director, while the nitro and ethyl ester groups are meta-directing deactivators. The bromination is therefore directed to the position ortho to the amino group and meta to the deactivating groups, which corresponds to the desired C5 position. ontosight.ai

In a related synthesis, the bromination of methyl 4-bromo-3-nitrobenzoate has been achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This reaction yields methyl 3-nitro-4,5-dibromobenzoate, demonstrating the ability to introduce a bromine atom adjacent to a nitro group and ortho to an existing bromine atom. google.com The control of reaction conditions, such as temperature and the choice of brominating agent, is crucial for achieving high regioselectivity and yield. nih.gov

Table 1: Regioselective Bromination Reaction

| Starting Material | Brominating Agent | Solvent/Catalyst | Product | Yield | Ref |

|---|

Reduction Strategies for Nitro-Aromatic Precursors to Diamines

The conversion of nitro groups to amines is a fundamental transformation in the synthesis of Ethyl 3,4-diamino-5-bromobenzoate, typically starting from a dinitro or a nitro-amino precursor. A variety of reduction methods are available, with the choice depending on the substrate's functional group tolerance and the desired selectivity.

Catalytic hydrogenation is a widely used and efficient method. For instance, the reduction of ethyl 4-(methylamino)-3-nitrobenzoate to ethyl 3-amino-4-(methylamino)benzoate can be accomplished using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is often clean and provides high yields.

Another common approach involves the use of metals in acidic media. The reduction of methyl 3-nitro-4,5-dibromobenzoate to methyl 3-amino-4,5-dibromobenzoate has been successfully carried out using iron (Fe) powder in a mixture of ethanol (B145695), water, and concentrated hydrochloric acid. google.com This classical method remains a robust option for nitro group reduction in the presence of halogen substituents.

Table 2: Reduction of Nitro-Aromatic Precursors

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, H₂ | Methanol (B129727), Ethanol | 60 psi H₂, RT, 5h | Ethyl 3-amino-4-(methylamino)benzoate | 88% | chemicalbook.com |

Esterification Techniques for Carboxylic Acid Analogues

The final step in the synthesis can be the esterification of the corresponding carboxylic acid, 3,4-diamino-5-bromobenzoic acid. The Fischer esterification is a classic and straightforward method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

More modern methods offer milder conditions and broader functional group compatibility. organic-chemistry.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid for reaction with an alcohol at room temperature. organic-chemistry.org Another well-established method is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to convert a carboxylic acid and an alcohol into an ester, typically with inversion of configuration at the alcohol's stereocenter. nih.gov

Table 3: Esterification Methods

| Method | Reagents | Conditions | Characteristics | Ref |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically reflux | Equilibrium reaction, requires excess alcohol or water removal | masterorganicchemistry.com |

| EDCI Coupling | EDCI, Alcohol | Room Temperature | Mild conditions, good for sensitive substrates | organic-chemistry.org |

Catalytic Approaches in C-Br and C-N Bond Formation

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, offering powerful methods for the formation of carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, which are central to the synthesis of Ethyl 3,4-diamino-5-bromobenzoate and its derivatives.

Palladium-Catalyzed Reactions in Amination and Cross-Coupling Syntheses

Palladium catalysis is preeminent in the formation of C-N bonds, most notably through the Buchwald-Hartwig amination reaction. researchgate.netbenthamscience.com This reaction allows for the coupling of aryl halides or triflates with a wide range of amines in the presence of a palladium catalyst and a suitable ligand. The synthesis of complex diamino compounds can be envisioned through sequential or direct double amination of appropriate dihalo-aromatic precursors. researchgate.net

The versatility of palladium catalysis also extends to cascade reactions. A tandem palladium/copper-catalyzed decarboxylative cross-coupling has been reported for the synthesis of complex heterocyclic systems, involving the formation of a C-N bond. nih.gov Such advanced strategies, which combine multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and atom economy. nih.gov

Other Transition Metal Catalysis for Aryl Halide Functionalization

While palladium catalysts are highly effective, research into more sustainable and cost-effective alternatives has led to the development of catalysts based on other transition metals, particularly copper and rhodium.

Copper-catalyzed amination, often referred to as the Ullmann condensation, represents a classical and economically viable alternative to palladium-based systems. youtube.com Modern protocols often utilize Cu(I) salts, such as CuI, in combination with specific ligands, like diamines, to facilitate the coupling of aryl halides with amines under milder conditions than traditionally required. nih.govorganic-chemistry.org These systems have shown broad applicability for the amination of aryl bromides and even the more challenging aryl chlorides. nih.gov

Rhodium catalysts have also emerged as powerful tools for C-N bond formation. Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands have been successfully employed for the amination of aryl bromides with a wide variety of amines under mild conditions, demonstrating high functional group tolerance. nih.gov

Table 4: Transition Metal-Catalyzed C-N Bond Formation

| Metal | Catalyst System Example | Substrate | Reaction Type | Ref |

|---|---|---|---|---|

| Palladium | Pd(0) complex + Ligand | Aryl Halide | Buchwald-Hartwig Amination | researchgate.netbenthamscience.com |

| Copper | CuI / Diamine Ligand | Aryl Halide | Ullmann Condensation | nih.govorganic-chemistry.org |

Optimization of Reaction Parameters and Process Efficiency

A plausible synthetic route starts with the nitration of ethyl benzoate, followed by selective bromination and then reduction of the dinitro intermediate. An alternative, and often more controlled, route begins with a pre-functionalized benzene ring, such as 3-amino-4-nitrobenzoate, which is then subjected to bromination and reduction.

A key step in the synthesis is the reduction of a nitro group to an amine. A common method for this transformation is the use of metal catalysts or reducing agents. For instance, the reduction of a related compound, methyl 3-nitro-4,5-dibromobenzoate, has been achieved using iron powder in a mixed solvent system of water and ethanol at elevated temperatures (85-90 °C) for 3-4 hours. google.com The optimization of this step for the synthesis of Ethyl 3,4-diamino-5-bromobenzoate would involve a systematic study of several factors:

Choice of Reducing Agent: While iron powder is a classic and cost-effective choice, other reducing agents like tin(II) chloride (SnCl2), sodium dithionite (B78146) (Na2S2O4), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) can offer different levels of selectivity, yield, and ease of workup. Catalytic hydrogenation, for example, often provides cleaner reactions and simpler product isolation. The use of 10% Pd/C under a hydrogen atmosphere is a common method for the reduction of nitroarenes to anilines.

Solvent System: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. For nitro group reductions, alcohols like ethanol or methanol, often mixed with water, are frequently employed. google.com The ratio of the organic solvent to water can significantly impact the reaction rate and yield.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of byproducts. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe, thus minimizing energy consumption and potential side reactions. A typical temperature range for these reductions is between room temperature and the reflux temperature of the solvent.

Catalyst Loading and Activity: In the case of catalytic hydrogenation, the amount of catalyst used (catalyst loading) is a crucial parameter to optimize. Using the minimum amount of catalyst necessary to achieve a high conversion rate is economically and environmentally desirable. The activity of the catalyst can also be influenced by the presence of promoters or inhibitors.

The following interactive table summarizes key parameters that require optimization for the reduction step in the synthesis of Ethyl 3,4-diamino-5-bromobenzoate.

| Parameter | Options | Considerations for Optimization |

| Reducing Agent | Fe, SnCl₂, Na₂S₂O₄, Catalytic Hydrogenation (Pd/C, PtO₂) | Cost, selectivity, reaction conditions, waste products, ease of workup. |

| Solvent | Ethanol, Methanol, Water, Acetic Acid, Ethyl Acetate | Solubility of reactants, reaction temperature, ease of removal, environmental impact. |

| Temperature | Room Temperature to Reflux | Reaction rate vs. byproduct formation, energy consumption. |

| Reaction Time | 1 to 24 hours | Ensuring complete conversion without product degradation. |

| Catalyst Loading | 0.1 to 10 mol% (for catalytic hydrogenation) | Cost, reaction rate, potential for catalyst poisoning. |

By systematically varying these parameters and analyzing the resulting product yield and purity, an optimized and efficient process for the synthesis of Ethyl 3,4-diamino-5-bromobenzoate can be developed.

Emerging Synthetic Technologies and Green Chemistry Principles in Compound Preparation

The chemical industry is increasingly adopting emerging technologies and green chemistry principles to develop more sustainable and efficient synthetic processes. The preparation of Ethyl 3,4-diamino-5-bromobenzoate can benefit significantly from these advancements.

Emerging Synthetic Technologies:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale up production. For the synthesis of Ethyl 3,4-diamino-5-bromobenzoate, nitration and reduction steps, which can be highly exothermic, are particularly well-suited for flow chemistry. The precise control over reaction parameters in a flow reactor can lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times and improved yields. This technique can be particularly effective for the reduction of the nitro group, potentially reducing the required temperature and time compared to conventional heating methods.

Catalytic Transfer Hydrogenation: This method offers a safer and more convenient alternative to using high-pressure hydrogen gas for catalytic hydrogenation. It involves the use of a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst (e.g., Pd/C). This approach mitigates the risks associated with handling flammable hydrogen gas.

Green Chemistry Principles:

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Several of these principles can be applied to the synthesis of Ethyl 3,4-diamino-5-bromobenzoate:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. For instance, catalytic hydrogenation has a high atom economy as the only byproduct is water.

Use of Safer Solvents and Auxiliaries: The selection of solvents plays a crucial role in the environmental impact of a synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids (like CO₂) can significantly improve the sustainability of the process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic hydrogenation is a prime example of this principle in action for the reduction step. The development of more active and recyclable catalysts is an ongoing area of research.

Design for Energy Efficiency: As mentioned earlier, optimizing reaction temperature and time, as well as employing technologies like microwave synthesis, can reduce the energy consumption of the process.

The following interactive table highlights the application of green chemistry principles to the synthesis of Ethyl 3,4-diamino-5-bromobenzoate.

| Green Chemistry Principle | Application in Synthesis of Ethyl 3,4-diamino-5-bromobenzoate |

| Atom Economy | Favoring catalytic reactions like hydrogenation over stoichiometric reductions. |

| Safer Solvents | Utilizing ethanol, water, or other benign solvents instead of halogenated or volatile organic compounds. |

| Catalysis | Employing recyclable catalysts such as Pd/C for the reduction of nitro groups. |

| Energy Efficiency | Optimizing reaction conditions and exploring microwave-assisted synthesis to reduce energy consumption. |

| Reduce Derivatives | Designing a synthetic route that minimizes the use of protecting groups. |

By integrating these emerging technologies and adhering to the principles of green chemistry, the synthesis of Ethyl 3,4-diamino-5-bromobenzoate can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of Ethyl 3,4 Diamino 5 Bromobenzoate

Reactions Involving the Amino Functionalities

The two ortho-positioned amino groups are primary sites of reactivity, behaving as nucleophiles and enabling various derivatization and cyclization strategies.

Nucleophilic Reactivity and Derivatization

These derivatization reactions are crucial for modulating the compound's properties or for introducing specific functionalities for further transformations.

Cyclocondensation Reactions for Heterocyclic System Formation (e.g., Quinoxaline (B1680401) ring closure)

The o-phenylenediamine (B120857) moiety is a classic precursor for the synthesis of various fused heterocyclic systems. A prominent example is the formation of quinoxalines through condensation with 1,2-dicarbonyl compounds. This reaction, known as the Hinsberg quinoxaline synthesis, proceeds by the sequential condensation of each amino group with a carbonyl group, followed by dehydration and cyclization to form the stable aromatic quinoxaline ring.

When Ethyl 3,4-diamino-5-bromobenzoate is treated with a 1,2-dicarbonyl compound, it yields a 6-bromo-7-ethoxycarbonyl-substituted quinoxaline. The specific substituents at the 2- and 3-positions of the quinoxaline ring are determined by the nature of the dicarbonyl starting material. This method is highly versatile and provides a straightforward route to a wide array of substituted quinoxalines, which are important scaffolds in medicinal chemistry and materials science. Current time information in Pasuruan, ID.scribd.compharmacyinfoline.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and can sometimes be catalyzed by acids.

Table 1: Examples of Quinoxaline Synthesis from Ethyl 3,4-diamino-5-bromobenzoate

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Product |

|---|---|

| Glyoxal (B1671930) | 6-Bromo-7-ethoxycarbonylquinoxaline |

| 2,3-Butanedione (Diacetyl) | 6-Bromo-7-ethoxycarbonyl-2,3-dimethylquinoxaline |

| Benzil | 6-Bromo-7-ethoxycarbonyl-2,3-diphenylquinoxaline |

Diazotization and Subsequent Transformations

The reaction of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral or acetic acid) is a well-established method for the synthesis of benzotriazoles. scribd.compharmacyinfoline.comgsconlinepress.com In the case of Ethyl 3,4-diamino-5-bromobenzoate, this reaction proceeds via the diazotization of one of the amino groups to form a mono-diazonium salt. stackexchange.com This intermediate is perfectly positioned for a rapid intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of a stable five-membered triazole ring fused to the benzene (B151609) ring. stackexchange.comorgsyn.org

This transformation yields Ethyl 6-bromo-1H-benzotriazole-5-carboxylate. The reaction is typically efficient and proceeds under mild conditions, often just by mixing the reactants at a controlled temperature. orgsyn.org This intramolecular cyclization is generally favored over intermolecular reactions or Sandmeyer-type displacements of the diazonium group, which are common for single aromatic amines. stackexchange.commasterorganicchemistry.com

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing further complexity through various metal-catalyzed and metal-mediated reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The aryl bromide functionality is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netlibretexts.org Applying this to Ethyl 3,4-diamino-5-bromobenzoate allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, yielding biaryl compounds or their analogues. nih.govyoutube.com

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. organic-chemistry.orgwikipedia.orgbeilstein-journals.org This provides a direct method for the vinylation of the benzene ring. odinity.comnih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, or even ammonia (B1221849) equivalents. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction would convert the bromine substituent into a new amino group, leading to triamino- or other nitrogen-substituted benzene derivatives.

Buchwald-Hartwig Etherification: A related reaction allows for the formation of C-O bonds by coupling the aryl bromide with an alcohol or phenol, yielding aryl ethers.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, especially given the presence of the two potentially coordinating amino groups.

Table 2: Potential Cross-Coupling Reactions at the Bromine Substituent

| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl derivative (C-C bond) |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-Styrenyl derivative (C-C bond) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 5-Anilino derivative (C-N bond) |

| Buchwald-Hartwig | Phenol | Pd₂(dba)₃ / XPhos / K₃PO₄ | 5-Phenoxy derivative (C-O bond) |

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

The bromine atom can be replaced by a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. wikipedia.org This transformation converts the aryl bromide into a highly reactive organometallic intermediate (an aryllithium or Grignard reagent), which can then be trapped by a wide variety of electrophiles. ias.ac.in

This two-step sequence involves first treating Ethyl 3,4-diamino-5-bromobenzoate with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures. acs.org A significant challenge in this reaction is the presence of other reactive sites on the molecule. The acidic N-H protons of the amino groups will be readily deprotonated by the organolithium reagent, requiring the use of at least two additional equivalents of the reagent. Furthermore, the ethyl ester group is itself an electrophile that could potentially react with the organolithium reagent. masterorganicchemistry.comyoutube.com To circumvent this, the reaction is often performed at very low temperatures to favor the faster halogen-metal exchange over nucleophilic attack at the ester. wikipedia.org Alternatively, a Grignard reagent can be formed by reacting the compound with magnesium metal, which is generally more tolerant of ester groups. masterorganicchemistry.comlibretexts.org

Once the arylmetal species is formed, it can be quenched with an electrophile to introduce a new substituent at the 5-position. reddit.comnih.gov This provides a powerful method for functionalization that is complementary to cross-coupling strategies.

Table 3: Functionalization via Metal-Halogen Exchange and Electrophilic Quench

| Electrophile | Resulting Functional Group at C-5 |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Formaldehyde (HCHO) | Hydroxymethyl |

| Dimethylformamide (DMF) | Aldehyde |

| Iodine (I₂) | Iodide |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

Transformations of the Ester Group

The ethyl ester group in Ethyl 3,4-diamino-5-bromobenzoate is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. This reactivity allows for the exchange of the ethoxy group with other nucleophiles, leading to the formation of new esters, amides, hydrazides, and other related compounds. The presence of two amino groups and a bromine atom on the benzene ring can influence the reactivity of the ester group through electronic effects, potentially modulating the electrophilicity of the carbonyl carbon.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of Ethyl 3,4-diamino-5-bromobenzoate, transesterification would involve reacting the ethyl ester with a different alcohol (e.g., methanol (B129727), propanol) to yield the corresponding alkyl 3,4-diamino-5-bromobenzoate.

Acid-Catalyzed Transesterification:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess as the solvent.

A general representation of an acid-catalyzed transesterification is shown below:

R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH (in the presence of an acid catalyst)

For Ethyl 3,4-diamino-5-bromobenzoate, the amino groups on the aromatic ring are basic and would be protonated under strongly acidic conditions. This could potentially decrease the reactivity of the ester group towards nucleophiles by placing a positive charge on the ring system. Therefore, careful selection of the acid catalyst and reaction conditions would be crucial.

Base-Catalyzed Transesterification:

In a base-catalyzed transesterification, an alkoxide, a more potent nucleophile than an alcohol, is used. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com The choice of base is critical; using the sodium or potassium salt of the alcohol corresponding to the desired ester is common practice to avoid a mixture of products.

A general representation of a base-catalyzed transesterification is shown below:

R-COOR' + R''-O⁻ ⇌ R-COOR'' + R'-O⁻

The electron-donating nature of the two amino groups on the benzene ring of Ethyl 3,4-diamino-5-bromobenzoate would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to unsubstituted ethyl benzoate (B1203000). However, transesterification of aminobenzoate esters has been reported. For instance, the transesterification of ethyl p-aminobenzoate is a known reaction, suggesting that the presence of an amino group does not preclude this transformation.

| Reaction Type | Catalyst | General Reactants | General Products |

| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄, HCl) | Ethyl 3,4-diamino-5-bromobenzoate, excess of a different alcohol (R-OH) | Alkyl 3,4-diamino-5-bromobenzoate, Ethanol |

| Base-Catalyzed Transesterification | Alkoxide (e.g., NaOR, KOR) | Ethyl 3,4-diamino-5-bromobenzoate, an alcohol (R-OH) and a strong base | Alkyl 3,4-diamino-5-bromobenzoate, Ethanol |

The reaction of ethyl esters with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) is a common and efficient method for the synthesis of hydrazides. This transformation is another example of nucleophilic acyl substitution, where hydrazine acts as the nucleophile.

The synthesis of 3,4-diamino-5-bromobenzohydrazide from Ethyl 3,4-diamino-5-bromobenzoate would likely proceed by heating the ester with hydrazine hydrate, often in a solvent like ethanol. The reaction is typically driven to completion by the formation of the stable hydrazide product. The general reaction is as follows:

Ethyl 3,4-diamino-5-bromobenzoate + Hydrazine Hydrate → 3,4-diamino-5-bromobenzohydrazide + Ethanol

Research on the synthesis of hydrazides from substituted aminobenzoates has shown that this conversion is generally straightforward. For example, para-aminobenzohydrazide derivatives have been synthesized by melting the corresponding ethyl ester with hydrazine hydrate. nih.gov This suggests that a similar approach would be effective for Ethyl 3,4-diamino-5-bromobenzoate.

The resulting 3,4-diamino-5-bromobenzohydrazide is a valuable intermediate for the synthesis of a variety of other heterocyclic compounds and derivatives. The hydrazide functional group is itself reactive and can undergo further transformations, such as condensation with aldehydes and ketones to form hydrazones, or cyclization reactions to generate heterocycles.

Beyond hydrazides, the ester group of Ethyl 3,4-diamino-5-bromobenzoate can, in principle, be converted to other carboxylic acid derivatives. For instance, aminolysis with a primary or secondary amine could yield the corresponding amide. However, the reactivity of the amino groups already present on the benzene ring would need to be considered, as they could potentially compete in reactions or require protection.

| Reactant | Reagent | Typical Conditions | Product |

| Ethyl 3,4-diamino-5-bromobenzoate | Hydrazine Hydrate | Heating (e.g., reflux in ethanol) | 3,4-diamino-5-bromobenzohydrazide |

| Ethyl 3,4-diamino-5-bromobenzoate | Primary or Secondary Amine | Heating, possibly with a catalyst | N-substituted-3,4-diamino-5-bromobenzamide |

Design and Synthesis of Novel Derivatives and Analogues of Ethyl 3,4 Diamino 5 Bromobenzoate

Systematic Structural Modification Strategies

The chemical reactivity of Ethyl 3,4-diamino-5-bromobenzoate allows for a variety of structural modifications. These can be systematically explored to fine-tune the physicochemical and biological properties of the resulting derivatives. Key strategies involve the modification of the ester group, substitution of the amine functionalities, and alterations of the halogen and its position on the aromatic ring.

Exploration of Ester Group Variations

The ethyl ester group in the parent compound can be readily modified to explore the impact of this moiety on the molecule's properties. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for further derivatization. This carboxylic acid can then be coupled with a variety of alcohols or amines to generate a library of new esters and amides, respectively.

These modifications can significantly influence the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. For instance, introducing a long-chain alcohol could increase lipophilicity, while incorporating a polyethylene (B3416737) glycol (PEG) chain could enhance aqueous solubility. The synthesis of amide derivatives introduces an additional site for hydrogen bonding, which can be crucial for biological target engagement.

Table 1: Examples of Ester and Amide Derivatives of 3,4-Diamino-5-bromobenzoic Acid

| Derivative Name | R Group | Potential Property Change |

| Methyl 3,4-diamino-5-bromobenzoate | -CH₃ | Altered metabolic stability |

| Isopropyl 3,4-diamino-5-bromobenzoate | -CH(CH₃)₂ | Increased steric bulk |

| Benzyl (B1604629) 3,4-diamino-5-bromobenzoate | -CH₂Ph | Introduction of aromatic interactions |

| 3,4-Diamino-5-bromo-N-propylbenzamide | -NHCH₂CH₂CH₃ | Enhanced hydrogen bonding capability |

| 3,4-Diamino-5-bromo-N-(2-hydroxyethyl)benzamide | -NHCH₂CH₂OH | Increased polarity and solubility |

Investigation of Amine Substitution Patterns

The two primary amine groups at the 3- and 4-positions are key reactive sites. They can undergo a variety of chemical transformations, including acylation, alkylation, and reductive amination. Furthermore, the ortho-diamine arrangement is a precursor for the synthesis of important heterocyclic systems like benzimidazoles and quinoxalines. nih.govrasayanjournal.co.inmdpi.com

Condensation of the diamine with various aldehydes or carboxylic acids leads to the formation of a five-membered benzimidazole (B57391) ring. mdpi.comresearchgate.net The choice of the aldehyde or carboxylic acid directly influences the substituent at the 2-position of the benzimidazole ring, allowing for the introduction of a wide range of functional groups. Similarly, reaction with 1,2-dicarbonyl compounds yields quinoxaline (B1680401) derivatives. ekb.eg These heterocyclic scaffolds are prevalent in many biologically active molecules.

Table 2: Heterocyclic Derivatives from Ethyl 3,4-diamino-5-bromobenzoate

| Reactant | Resulting Heterocycle | Potential Application Area |

| Formic Acid | Ethyl 7-bromo-1H-benzo[d]imidazole-5-carboxylate | Antiviral, Anticancer |

| Benzaldehyde | Ethyl 7-bromo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate | Kinase Inhibition |

| Glyoxal (B1671930) | Ethyl 7-bromoquinoxaline-5-carboxylate | Materials Science |

| 2,3-Butanedione | Ethyl 7-bromo-2,3-dimethylquinoxaline-5-carboxylate | Antitumor Agents |

Alterations in Halogen Type and Aromatic Substitution Positions

The bromine atom at the 5-position serves as a versatile handle for introducing further diversity through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds at this position. This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents.

Furthermore, the synthesis of analogues with different halogens (e.g., chlorine or iodine) or with the halogen at a different position on the aromatic ring can be explored to modulate the electronic properties and reactivity of the molecule. For instance, an iodo-analogue would be more reactive in cross-coupling reactions, while a chloro-analogue might offer different steric and electronic properties.

Development of Polyfunctionalized Compounds and Conjugates

The multiple reactive sites on the Ethyl 3,4-diamino-5-bromobenzoate scaffold allow for the development of polyfunctionalized compounds and conjugates. For example, the ester group could be modified to attach a targeting moiety for specific drug delivery, while the diamine is cyclized to a benzimidazole for biological activity, and the bromo group is used for introducing a fluorescent tag via a Sonogashira coupling.

This strategy of orthogonal functionalization, where different reactive sites are addressed sequentially with high selectivity, is a powerful tool in modern drug discovery and materials science. It enables the creation of complex molecules with tailored properties for specific applications.

Combinatorial and High-Throughput Synthesis of Derivative Libraries

The amenability of Ethyl 3,4-diamino-5-bromobenzoate to various chemical transformations makes it an ideal starting material for the construction of combinatorial libraries. nih.gov By employing solid-phase synthesis techniques, where the starting material is attached to a resin, large libraries of derivatives can be rapidly synthesized and screened for desired properties. nih.gov

For example, the carboxylic acid (obtained after ester hydrolysis) can be anchored to a solid support. The diamine can then be reacted with a library of aldehydes to generate a benzimidazole library. Subsequently, the aryl bromide can be subjected to a Suzuki coupling with a diverse set of boronic acids. This approach allows for the systematic exploration of the chemical space around the core scaffold, significantly accelerating the discovery of new lead compounds in drug discovery or novel materials with optimized properties.

Investigation of Biological Activity Mechanisms at the Molecular and Cellular Level Non Clinical

Enzyme Inhibition Profiles and Kinetics

There is no available research to construct enzyme inhibition profiles or determine the kinetics for Ethyl 3,4-diamino-5-bromobenzoate against the specified enzyme targets.

Targeting Aminopeptidase (B13392206) Subfamilies (e.g., ERAP1, ERAP2, IRAP) and Associated Molecular Mechanisms

The endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2, along with the insulin-regulated aminopeptidase (IRAP), are crucial enzymes in the adaptive immune response. They are responsible for trimming antigenic peptides before they are presented by major histocompatibility complex (MHC) class I molecules on the cell surface. This process is vital for the activation of cytotoxic T-lymphocytes. The modulation of these enzymes is a significant area of interest for therapeutic intervention in cancer and autoimmune diseases. However, no studies were identified that have specifically evaluated Ethyl 3,4-diamino-5-bromobenzoate as an inhibitor of ERAP1, ERAP2, or IRAP. Consequently, data on its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or the molecular mechanisms of interaction with these aminopeptidases are not available.

Evaluation against Other Relevant Enzyme Targets (e.g., AtHPPD inhibition)

Similarly, a search for the inhibitory activity of Ethyl 3,4-diamino-5-bromobenzoate against other relevant enzyme targets, such as Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD), yielded no specific results. AtHPPD is an enzyme involved in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants and is a common target for herbicides. While various chemical classes have been investigated as AtHPPD inhibitors, the specific activity of Ethyl 3,4-diamino-5-bromobenzoate has not been reported in the accessible literature.

Cellular Response Modulation and Pathway Interrogation

The ability of a compound to modulate cellular responses is a key indicator of its potential as a therapeutic agent. However, no data is currently available to describe the effects of Ethyl 3,4-diamino-5-bromobenzoate on the following cellular processes.

Mechanisms of Macrophage Activation Downregulation

Macrophages are key players in the innate immune system, and their activation state is critical in inflammation and disease. Compounds that can modulate macrophage activation are of significant interest. A review of existing literature found no studies investigating the effect of Ethyl 3,4-diamino-5-bromobenzoate on macrophage activation or its potential to downregulate this process.

Influence on Antigen Cross-Presentation by Dendritic Cells

Dendritic cells are professional antigen-presenting cells with the unique ability to cross-present exogenous antigens on MHC class I molecules, a critical step in initiating a CD8+ T-cell response against tumors and viruses. The influence of Ethyl 3,4-diamino-5-bromobenzoate on this complex cellular pathway has not been documented in any available research.

In Vitro Studies on Cell Growth and Proliferation in Research Models

To assess the cytotoxic or cytostatic potential of a compound, in vitro studies on various cell lines are essential. No published research was found that has examined the effects of Ethyl 3,4-diamino-5-bromobenzoate on the growth and proliferation of any cancer or normal cell lines. Therefore, data regarding its potential as an anti-proliferative agent is currently non-existent.

Molecular Docking and Binding Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Ethyl 3,4-diamino-5-bromobenzoate, insights into its potential binding modes can be drawn from studies on analogous compounds containing diaminophenyl, bromoaniline, and benzamide (B126)/benzoate (B1203000) moieties.

Research on 2,5-bis(alkyl/arylamino)-1,4-benzoquinones as inhibitors of jack bean urease has demonstrated that the amino groups on the aromatic ring are crucial for binding. nih.gov Molecular docking of these compounds revealed that they establish hydrogen bonds with key amino acid residues in the active site of the enzyme, such as Asp494, Met588, His593, and Ala636. nih.gov This suggests that the two amino groups of Ethyl 3,4-diamino-5-bromobenzoate could similarly act as hydrogen bond donors, anchoring the molecule within the active site of a target protein.

Furthermore, studies on bromoaniline-aldehyde conjugate systems have shown their ability to interact with biological macromolecules like human serum albumin (HSA) and calf thymus DNA (ctDNA). nih.gov These interactions are stabilized by hydrogen bonding and van der Waals forces. nih.gov The binding of these complexes to HSA indicates that molecules with a bromoaniline scaffold can effectively interact with proteins. nih.gov When interacting with DNA, these compounds can act as groove binders. nih.gov

Docking studies of benzamide derivatives with topoisomerase enzymes have also provided valuable insights. These studies indicate that benzamide compounds can interact with amino acid residues and DNA bases within the enzyme's active site. researchgate.netdergipark.org.tr Given the structural similarity, the benzoate portion of Ethyl 3,4-diamino-5-bromobenzoate could potentially engage in similar interactions.

The following table summarizes the potential interactions of Ethyl 3,4-diamino-5-bromobenzoate based on studies of its structural analogs.

Table 1: Potential Molecular Interactions of Ethyl 3,4-diamino-5-bromobenzoate Based on Analogous Compounds

| Analogous Compound Class | Biological Target | Key Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|---|

| 2,5-bis(alkyl/arylamino)-1,4-benzoquinones | Jack Bean Urease | Asp494, Met588, His593, Ala636 | Hydrogen Bonding | nih.gov |

| Bromoaniline-aldehyde conjugates | Human Serum Albumin (HSA) | Not specified | Not specified | nih.gov |

| Bromoaniline-aldehyde conjugates | Calf Thymus DNA (ctDNA) | Adenine bases | Hydrogen Bonding, van der Waals | nih.gov |

| Benzamide derivatives | Topoisomerase IIα | DC8, DT9, DG10, DC11, DA12, DG13, DC14 (DNA); GLY462, ARG487, GLY760, MET762, TYR805 (Enzyme) | Hydrogen Bonding | researchgate.net |

Elucidation of Structure-Activity Relationships (SAR) for Biological Effects

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For Ethyl 3,4-diamino-5-bromobenzoate, SAR can be inferred from research on related diaminobenzoates and other substituted anilines.

The core structure of Ethyl 3,4-diamino-5-bromobenzoate is related to p-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, thereby blocking bacterial growth. wikipedia.org This suggests that the diaminobenzoic acid moiety could be a key pharmacophore for enzyme inhibition.

Studies on 5-substituted 2-aminobenzothiazoles, which are synthesized from substituted methyl 4-aminobenzoates, have shown that substitutions on the aminobenzoate ring can enhance inhibitory potency against bacterial enzymes like DNA gyrase B. nih.gov For instance, certain substitutions can create additional interactions, such as π-stacking and hydrophobic interactions, with amino acid residues in the enzyme's binding site. nih.gov

Research on acridine-substituted analogues of topoisomerase inhibitors has highlighted the importance of steric factors. nih.gov Larger substituents on the aromatic ring can lead to a loss of activity, indicating that the size and shape of the molecule are critical for effective binding. nih.gov The bromine atom on Ethyl 3,4-diamino-5-bromobenzoate, being a bulky substituent, would therefore significantly influence its biological activity profile.

The position of the amino groups is also critical. For example, in the case of sulfanilamide, the para-amino group is essential for its antibacterial activity. wikipedia.org In Ethyl 3,4-diamino-5-bromobenzoate, the ortho-diamine arrangement will dictate a specific geometry for interaction with biological targets, which will differ from that of meta- or para-diamino substituted compounds.

The following table outlines the potential structure-activity relationships for Ethyl 3,4-diamino-5-bromobenzoate based on these principles.

Table 2: Inferred Structure-Activity Relationships for Ethyl 3,4-diamino-5-bromobenzoate

| Structural Feature | Influence on Biological Activity | Rationale from Analogous Compounds | Reference |

|---|---|---|---|

| Diaminobenzoate Core | Potential for enzyme inhibition | Acts as a structural analog to p-aminobenzoic acid (PABA), a key substrate in bacterial metabolic pathways. | wikipedia.org |

| Substituents on the Aromatic Ring | Can enhance inhibitory potency | Substitutions can lead to additional interactions like π-stacking and hydrophobic interactions with the target enzyme. | nih.gov |

| Steric Bulk (e.g., Bromine atom) | Can modulate activity | The size of substituents can impact the fit of the molecule into the binding site of a biological target. | nih.gov |

| Position of Amino Groups | Dictates binding geometry | The specific arrangement of functional groups determines the potential for hydrogen bonding and other interactions. | wikipedia.org |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound Ethyl 3,4-diamino-5-bromobenzoate , no publicly available detailed spectra (¹H NMR, ¹³C NMR, 2D NMR, HRMS, FT-IR, or Raman) could be located. While the compound is listed by several chemical suppliers, and its use as a synthetic intermediate is noted in the literature, the specific, raw, or processed spectroscopic data required to fulfill the detailed outline for an advanced characterization article is not accessible in the public domain through standard search methodologies.

The requested article structure is heavily reliant on the analysis and interpretation of this unavailable data, covering detailed spectral assignments, connectivity analysis through two-dimensional NMR techniques, accurate mass determination, fragmentation analysis, and vibrational mode analysis. Without access to the primary spectroscopic data, the generation of a scientifically accurate and informative article as per the provided outline is not possible.

Information on related compounds, such as ethyl 4-aminobenzoate (B8803810) and 3,4-diaminobenzoic acid ethyl ester, was found. However, due to the specific substitution pattern of the target compound, including the presence and position of the bromine atom and two amino groups, direct extrapolation of spectroscopic data from these analogues would be scientifically unsound and would not meet the requirements for a detailed and accurate analysis.

Therefore, the article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of Ethyl 3,4-diamino-5-bromobenzoate cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For Ethyl 3,4-diamino-5-bromobenzoate, the UV-Vis absorption spectrum is primarily influenced by the substituted benzene (B151609) ring, which acts as the principal chromophore.

Chromophore Analysis and Electronic Transitions

The fundamental chromophore in Ethyl 3,4-diamino-5-bromobenzoate is the benzene ring, which is modified by the presence of several auxochromes: two amino (-NH₂) groups, a bromo (-Br) group, and an ethyl ester (-COOEt) group. These substituents alter the energy levels of the molecular orbitals of the benzene ring, leading to shifts in the characteristic absorption bands.

The amino groups act as strong auxochromes, causing a bathochromic (red) shift of the primary π → π* transitions of the benzene ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. The ethyl ester group, being an electron-withdrawing group, can also influence the electronic transitions, often leading to a further shift in the absorption maxima. The bromo group, while also an auxochrome, has a less pronounced effect compared to the amino groups.

The UV-Vis spectrum of a related compound, ethyl 4-amino-3-bromobenzoate, in methanol (B129727) shows an absorption maximum (λmax) at 333 nm. It is anticipated that Ethyl 3,4-diamino-5-bromobenzoate would exhibit a similar, likely red-shifted, absorption profile due to the presence of the additional amino group, which further enhances the electron-donating capacity and conjugation within the molecule.

Table 1: Expected Electronic Transitions for Ethyl 3,4-diamino-5-bromobenzoate

| Transition | Wavelength Range (nm) | Description |

| π → π | ~330-360 | Associated with the extended conjugated system of the substituted benzene ring. |

| n → π | Longer wavelength, low intensity | Involving the non-bonding electrons of the amino and carbonyl groups. |

Chiroptical Spectroscopy (e.g., Exciton (B1674681) Circular Dichroism) for Stereochemical Investigations

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are typically employed to investigate the stereochemistry of chiral molecules. Ethyl 3,4-diamino-5-bromobenzoate is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Consequently, it will not exhibit a circular dichroism spectrum in solution under normal conditions.

However, the principles of chiroptical spectroscopy, specifically exciton circular dichroism, could theoretically be applied if the molecule were to be placed in a chiral environment. For instance, if Ethyl 3,4-diamino-5-bromobenzoate were to form a complex with a chiral host molecule, induced circular dichroism (ICD) could be observed. This would arise from the interaction of the electronic transitions of the achiral guest with the chiral environment of the host. Such studies could provide insights into the nature of intermolecular interactions and the conformation of the molecule within the complex. To date, no such studies have been reported for this specific compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Ethyl 3,4-diamino-5-bromobenzoate is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state architecture.

The crystal structure of a similar compound, Methyl 3,5-diamino-4-bromobenzoate, reveals significant insights into the expected intermolecular interactions. In this related structure, the molecules are linked by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network. It is highly probable that Ethyl 3,4-diamino-5-bromobenzoate would exhibit a comparable hydrogen-bonding network, with the amino groups acting as hydrogen bond donors and the carbonyl oxygen of the ester group serving as a primary hydrogen bond acceptor.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule, such as the oxygen of the carbonyl group or the nitrogen of an amino group. These intermolecular forces play a crucial role in dictating the packing of the molecules in the crystal lattice.

Table 2: Predicted Crystallographic Data and Intermolecular Interactions for Ethyl 3,4-diamino-5-bromobenzoate

| Parameter | Predicted Value/Interaction | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to achiral nature |

| Hydrogen Bonding | N—H···O, N—H···N | Presence of amino and carbonyl groups |

| Halogen Bonding | C—Br···O, C—Br···N | Presence of bromine atom |

| π-π Stacking | Present | Aromatic ring stacking |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimizing the geometry of molecules. A common approach for molecules similar to Ethyl 3,4-diamino-5-bromobenzoate involves the use of hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for a variety of organic molecules.

For analogous aminobenzoic acid derivatives, DFT calculations have been employed to determine the most stable conformation and to analyze the electronic properties. For instance, in a computational study of diaminobenzenes, the G3(MP2)//B3LYP level of theory was used to determine their thermodynamic stability, showing that the 1,2-diaminobenzene isomer is the most stable nih.gov. These calculations provide optimized bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. The optimized geometry of Ethyl 3,4-diamino-5-bromobenzoate would be influenced by the electronic effects of the amino, bromo, and ethyl ester substituents on the benzene (B151609) ring, as well as potential intramolecular hydrogen bonding.

Interactive Data Table: Predicted Geometrical Parameters for a Model Aminobenzoate Structure

Note: The following data is hypothetical and based on typical values for similar structures, as direct computational data for Ethyl 3,4-diamino-5-bromobenzoate is not available.

| Parameter | Value |

| C-N Bond Length (Å) | 1.39 |

| C-Br Bond Length (Å) | 1.90 |

| C=O Bond Length (Å) | 1.22 |

| C-O Bond Length (Å) | 1.35 |

| C-N-H Bond Angle (°) | 118 |

| O=C-O Bond Angle (°) | 124 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. For related compounds, theoretical NMR predictions have shown good correlation with experimental data researchgate.net. The chemical shifts for Ethyl 3,4-diamino-5-bromobenzoate would be influenced by the electron-donating amino groups and the electron-withdrawing bromo and ethyl ester groups.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. Such analyses have been performed for various benzoic acid derivatives, allowing for the assignment of vibrational modes longdom.org.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and its tendency to undergo electronic transitions.

For aromatic systems, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In a study of substituted benzo- and anthraquinodimethane derivatives, the HOMO and LUMO energies were calculated to assess their reactivity researchgate.net. For Ethyl 3,4-diamino-5-bromobenzoate, the amino groups would likely contribute significantly to the HOMO, while the ester and the aromatic ring system would be major contributors to the LUMO. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability nih.gov.

Interactive Data Table: Calculated HOMO-LUMO Energies for a Model Aminobenzoate Structure

Note: The following data is hypothetical and based on typical values for similar structures.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

MD simulations could be used to explore the conformational flexibility of the ethyl ester group and the rotational barriers of the amino groups. Furthermore, simulations in different solvents would reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the conformational preferences of the compound.

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

Given the presence of multiple functional groups capable of forming hydrogen bonds and other interactions, Ethyl 3,4-diamino-5-bromobenzoate and its derivatives could be of interest as ligands for various biological targets. Molecular docking studies on similar substituted aminobenzoic acid derivatives have been performed to investigate their potential as antibacterial agents by targeting enzymes like DNA gyrase nih.gov.

In such studies, the ligand is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds between the amino groups of the ligand and amino acid residues in the protein's active site. For Ethyl 3,4-diamino-5-bromobenzoate, the two amino groups, the ester carbonyl oxygen, and the bromine atom could all play important roles in binding to a target. The binding energy calculations help in ranking potential ligands and prioritizing them for further experimental testing.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules, their aggregation states, and their interactions with biological targets. These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are significantly weaker than covalent bonds but collectively play a dominant role in molecular recognition and supramolecular chemistry.

The analysis of NCIs within a molecule like Ethyl 3,4-diamino-5-bromobenzoate would be instrumental in understanding its crystal packing, solubility, and potential binding modes to proteins or other macromolecules. The presence of amino groups, a bromine atom, and an ester functional group suggests the capacity for a variety of non-covalent interactions. For instance, the amino groups can act as hydrogen bond donors, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. The bromine atom could participate in halogen bonding, an interaction that is increasingly recognized for its importance in drug design.

A standard computational approach to visualize and quantify NCIs is the Reduced Density Gradient (RDG) analysis. This method identifies regions of space where non-covalent interactions occur and characterizes them as attractive or repulsive. A summary of expected non-covalent interactions in Ethyl 3,4-diamino-5-bromobenzoate is presented in Table 1.

| Interaction Type | Potential Donor/Acceptor Groups in Ethyl 3,4-diamino-5-bromobenzoate | Significance |

| Hydrogen Bonding | Donors: -NH2 groupsAcceptors: C=O and -O- of the ester group, -NH2 groups | Influences crystal packing, solubility, and receptor binding. |

| Halogen Bonding | Donor: -Br atomAcceptor: Nucleophilic atoms (e.g., oxygen, nitrogen) | Contributes to binding affinity and specificity. |

| π-π Stacking | Aromatic ring | Can lead to aggregation and influence crystal structure. |

| van der Waals Forces | Entire molecule | General attractive forces contributing to overall stability. |

This table is a theoretical representation of potential non-covalent interactions and is not based on published experimental or computational data for Ethyl 3,4-diamino-5-bromobenzoate.

Despite the theoretical potential for these interactions, specific computational studies analyzing the non-covalent interactions of Ethyl 3,4-diamino-5-bromobenzoate have not been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds, optimize lead compounds, and understand the molecular properties that are important for a specific biological effect.

To develop a QSAR model for a series of compounds including Ethyl 3,4-diamino-5-bromobenzoate, a dataset of molecules with known biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR study on a series of aminobenzoate derivatives could explore their potential as, for example, enzyme inhibitors. The descriptors for such a model might include those listed in Table 2.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influence on electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area | Role in receptor fit and accessibility. |

| Hydrophobic | LogP | Impact on membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Representation of molecular branching and shape. |

This table represents a general set of descriptors that could be used in a QSAR study of aminobenzoate derivatives. It is not based on a specific study of Ethyl 3,4-diamino-5-bromobenzoate.

Currently, there are no published QSAR models specifically developed for or including Ethyl 3,4-diamino-5-bromobenzoate, and therefore its predicted biological properties based on this methodology are unknown.

Advanced Topological and Electronic Descriptors for Molecular Characterization

Beyond the classical descriptors used in QSAR, advanced topological and electronic descriptors can provide a more detailed characterization of a molecule's structure and properties. Topological descriptors are derived from the graph representation of a molecule and can capture information about its size, shape, branching, and complexity. Electronic descriptors are calculated using quantum chemical methods and describe the electronic distribution within the molecule.

Advanced topological indices, such as the Wiener index or Randić index, can provide a more nuanced description of molecular connectivity than simple atom counts. Electronic descriptors derived from Density Functional Theory (DFT) calculations, such as the molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO and LUMO), are powerful tools for understanding a molecule's reactivity and interaction preferences. The MEP, for instance, can identify the electron-rich and electron-poor regions of a molecule, which are likely sites for electrophilic and nucleophilic attack, respectively.

A summary of some advanced descriptors and their potential insights for Ethyl 3,4-diamino-5-bromobenzoate is provided in Table 3.

| Descriptor Type | Specific Descriptor | Information Provided |

| Topological | Wiener Index | Information about the compactness of the molecule. |

| Randić Index | Characterizes the degree of branching. | |

| Electronic (from DFT) | Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, indicating sites for non-covalent interactions. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, providing insights into its reactivity. |

This table illustrates the type of information that could be obtained from advanced descriptor calculations for Ethyl 3,4-diamino-5-bromobenzoate. No such data has been found in the literature.

Industrial and Research Applications Non Clinical Focus

Precursor in the Synthesis of Advanced Organic Materials

The strategic placement of reactive functional groups on the benzene (B151609) ring of Ethyl 3,4-diamino-5-bromobenzoate makes it an attractive starting material for the synthesis of more complex molecules with tailored properties. These properties are sought after in the development of specialty chemicals, agrochemical intermediates, and novel dyes and pigments.

Development of Specialty Chemicals and Agrochemical Intermediates

As a chemical intermediate, Ethyl 3,4-diamino-5-bromobenzoate serves as a foundational scaffold for the construction of specialty chemicals. chemscene.com The presence of the vicinal diamino groups allows for the formation of heterocyclic rings, such as benzimidazoles, which are key structural motifs in many functional molecules. The bromine atom provides a site for further chemical modification through various cross-coupling reactions, enabling the introduction of diverse substituents and the creation of a wide array of derivatives.

While specific, large-scale applications in agrochemical synthesis are not extensively documented in publicly available literature, the structural motifs accessible from this compound are pertinent to the design of biologically active molecules. The diamino-substituted benzene ring is a feature found in some classes of fungicides and herbicides. The ability to build upon this core structure allows for the systematic exploration of new chemical entities with potential agrochemical applications.

Building Block for Dye and Pigment Synthesis

The core structure of Ethyl 3,4-diamino-5-bromobenzoate is analogous to intermediates used in the synthesis of certain classes of dyes. The two amino groups can be diazotized and coupled with various aromatic compounds to form azo dyes, which constitute a large and important class of colorants. The bromo and ethyl ester substituents can be used to modify the final properties of the dye, such as its color, fastness, and solubility. Although specific examples of commercial dyes derived directly from this compound are not readily found, its potential as a building block in this field is clear from a chemical standpoint.

Component in the Development of Research Probes and Tools

In the realm of scientific research, fluorescent probes are indispensable tools for visualizing and studying biological processes. The development of novel fluorescent probes is an active area of research. While direct applications of Ethyl 3,4-diamino-5-bromobenzoate in widely used commercial probes are not apparent, its structural features suggest its potential as a precursor for custom-designed fluorescent molecules. The diamino functionality can be incorporated into heterocyclic systems known to exhibit fluorescence. Furthermore, the bromo substituent offers a handle for attaching fluorophores or other functional moieties to create more complex and targeted research probes.

Application in Combinatorial Chemistry and Lead Compound Generation for Drug Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large libraries of diverse compounds for high-throughput screening. The goal is to identify "hit" or "lead" compounds that show promising activity against a particular biological target. Ethyl 3,4-diamino-5-bromobenzoate, with its multiple reactive sites, is a well-suited building block for such libraries.

Environmental Fate and Degradation Studies

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a primary mechanism for the transformation of esters in aquatic environments. The stability of Ethyl 3,4-diamino-5-bromobenzoate is influenced by the electronic properties of the substituents on the benzene (B151609) ring—the two amino groups and the bromine atom.

The hydrolysis of benzoate (B1203000) esters can be catalyzed by both acids and bases. Under alkaline conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. quora.com The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring.

Studies on substituted ethyl benzoates have shown that electron-withdrawing groups generally increase the rate of alkaline hydrolysis, while electron-donating groups decrease it. For instance, research on the alkaline hydrolysis of various substituted ethyl benzoates has provided insights into these effects. rsc.orgresearchgate.net The bromine atom at position 5 is an electron-withdrawing group, which would be expected to increase the susceptibility of the ester to hydrolysis. Conversely, the amino groups at positions 3 and 4 are electron-donating, which would tend to decrease the hydrolysis rate.

A study on the hydrolysis of 2-aminobenzoate (B8764639) esters revealed that the neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the hydrolysis rate in a pH-independent manner between pH 4 and 8. acs.orgnih.govacs.org This suggests that the amino groups in Ethyl 3,4-diamino-5-bromobenzoate could play a complex role in its hydrolytic stability.

The primary degradation pathway for the hydrolytic breakdown of Ethyl 3,4-diamino-5-bromobenzoate is expected to be the cleavage of the ester bond, yielding 3,4-diamino-5-bromobenzoic acid and ethanol (B145695). quora.com

Table 1: Inferred Hydrolytic Degradation of Ethyl 3,4-diamino-5-bromobenzoate

| Degradation Process | Expected Reactants | Expected Products | Influencing Factors |

| Alkaline Hydrolysis | Ethyl 3,4-diamino-5-bromobenzoate, Hydroxide Ion | 3,4-diamino-5-bromobenzoic acid, Ethanol | pH, Temperature, Electronic effects of substituents |